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Compound of Interest

Compound Name: (2-Isocyanoethyl)benzene

Cat. No.: B048291 Get Quote

CAS Number: 59795-89-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (2-
Isocyanoethyl)benzene, a versatile synthetic intermediate. It details the compound's

physicochemical and spectroscopic properties, provides in-depth experimental protocols for its

synthesis, and explores its primary application in multicomponent reactions, particularly the Ugi

reaction. The guide is structured to serve as a practical resource for professionals in organic

synthesis and medicinal chemistry, with a focus on data presentation, detailed methodologies,

and visual representations of key processes.

Physicochemical Properties
(2-Isocyanoethyl)benzene, also known as phenethyl isocyanide, is a clear, colorless to light

yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

While many properties are documented, a specific melting point is not readily available in the

literature, which is common for liquids that do not crystallize readily at standard pressures.
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Property Value Source(s)

CAS Number 59795-89-0 [3]

Molecular Formula C₉H₉N [3]

Molecular Weight 131.18 g/mol [3]

IUPAC Name (2-isocyanoethyl)benzene [3]

Appearance Clear light yellow liquid [1]

Boiling Point 52 °C @ 2.25 mmHg [1][2]

Density 0.95 g/cm³ [1][4]

Refractive Index 1.518 - 1.520 [1][2]

Solubility
Soluble in Chloroform, Ethyl

Acetate
[1][5]

Predicted LogP 1.7 [3]

Spectroscopic Data
The structural identification of (2-Isocyanoethyl)benzene is confirmed through various

spectroscopic methods. The following table summarizes the expected characteristic signals

based on its structure, drawing from general principles of spectroscopic interpretation for

aromatic and isocyanide-containing compounds.
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Spectroscopy Characteristic Signals Source(s)

¹H NMR

~7.2-7.4 ppm: Multiplet, 5H

(Aromatic protons, C₆H₅).

~3.6-3.8 ppm: Triplet, 2H

(Methylene protons adjacent to

isocyano group, -CH₂-NC).

~2.9-3.1 ppm: Triplet, 2H

(Benzylic protons, Ph-CH₂-).

[6][7]

¹³C NMR

~155-160 ppm: Isocyanide

carbon (-N≡C). ~137-139 ppm:

Quaternary aromatic carbon

(C1). ~126-129 ppm: Aromatic

carbons (C2-C6). ~40-45 ppm:

Methylene carbon adjacent to

isocyano group (-CH₂-NC).

~35-40 ppm: Benzylic carbon

(Ph-CH₂-).

[6][8]

IR Spectroscopy

~3030-3080 cm⁻¹: Aromatic C-

H stretch. ~2930-2960 cm⁻¹:

Aliphatic C-H stretch. ~2150

cm⁻¹: Strong, sharp N≡C

stretch (characteristic of

isocyanides). ~1600 & ~1495

cm⁻¹: C=C ring stretching.

~690-770 cm⁻¹: C-H out-of-

plane bend (monosubstituted

benzene).

[9]

Mass Spectrometry

m/z 131: Molecular ion [M]⁺.

m/z 105: Loss of C₂H₂. m/z 91:

[C₇H₇]⁺, Tropylium ion

(rearrangement and loss of

C₂H₂N), characteristic of a

phenethyl moiety. m/z 77:

[C₆H₅]⁺, Phenyl cation.

[10][11]
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Synthesis of (2-Isocyanoethyl)benzene
The most common and efficient method for synthesizing (2-Isocyanoethyl)benzene is the

dehydration of its formamide precursor, N-(2-phenylethyl)formamide. This can be achieved

using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a

base like triethylamine (Et₃N) being a widely used method.

Experimental Protocol: Dehydration of N-(2-
phenylethyl)formamide
This protocol is based on general procedures for isocyanide synthesis from formamides.[3]

Materials:

N-(2-phenylethyl)formamide

Dichloromethane (DCM), anhydrous

Triethylamine (Et₃N), distilled

Phosphorus oxychloride (POCl₃), distilled

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

Dissolve N-(2-phenylethyl)formamide (1 equivalent) in anhydrous dichloromethane (to make

a ~2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel.

Add triethylamine (5 equivalents) to the solution at room temperature.
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Cool the reaction mixture to 0 °C using an ice bath.

Slowly add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel,

maintaining the internal temperature below 5 °C.

After the addition is complete, stir the reaction mixture at 0 °C for 10-20 minutes. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred,

ice-cold saturated solution of sodium bicarbonate.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with dichloromethane.

Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield pure (2-
Isocyanoethyl)benzene.
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Synthesis of (2-Isocyanoethyl)benzene

Reactants

Reaction Process

Workup & Purification

N-(2-phenylethyl)formamide

1. Dissolve Formamide
2. Add Et₃N

POCl₃

4. Add POCl₃ dropwise

Et₃N in DCM

3. Cool to 0 °C

5. Stir at 0 °C

6. Quench with NaHCO₃

7. Separate & Extract

8. Wash with Brine

9. Dry & Concentrate

10. Vacuum Distillation

(2-Isocyanoethyl)benzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of (2-Isocyanoethyl)benzene.
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Chemical Reactivity and Applications
(2-Isocyanoethyl)benzene is a valuable C1 building block in organic synthesis, primarily due

to the unique reactivity of the isocyanide functional group. Its most significant application is in

multicomponent reactions.

The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic

acid, and an isocyanide to form a complex α-acylamino amide.[12] This reaction is highly atom-

economical and allows for the rapid generation of diverse molecular scaffolds, making it a

powerful tool in combinatorial chemistry and drug discovery.[12] (2-Isocyanoethyl)benzene
serves as the isocyanide component in these reactions. Its use is particularly noted in synthetic

routes towards important pharmaceuticals, such as the anthelmintic drug Praziquantel.[3]

Experimental Protocol: Ugi Reaction for the Synthesis of
a Praziquantel Precursor
This protocol describes the in situ formation of (2-Isocyanoethyl)benzene from N-

(phenethyl)formamide followed by a one-pot Ugi reaction. This procedure is adapted from a

verified protocol in Organic Syntheses.[2][4]

Materials:

N-(phenethyl)formamide

Triethylamine (Et₃N)

Dichloromethane (DCM)

Triphosgene

Aminoacetaldehyde dimethyl acetal

Paraformaldehyde

Cyclohexanecarboxylic acid
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Methanol (MeOH)

Standard glassware for inert atmosphere reactions, ice-ethanol bath, rotary evaporator,

chromatography supplies.

Procedure:

Isocyanide Generation: In a three-necked flask under a nitrogen atmosphere, dissolve N-

(phenethyl)formamide (1.0 equiv) and triethylamine (2.4 equiv) in dichloromethane. Cool the

solution to -10 °C.

Slowly add a solution of triphosgene (0.4 equiv) in dichloromethane dropwise over 45

minutes, maintaining the temperature at -10 °C. Stir for an additional 30 minutes at this

temperature. This generates (2-Isocyanoethyl)benzene in situ.

Imine/Acid Mixture Preparation: In a separate flask, heat a mixture of aminoacetaldehyde

dimethyl acetal (1.05 equiv) and paraformaldehyde (1.0 equiv) in methanol at 80 °C until a

clear solution forms.

Cool the solution to room temperature and add cyclohexanecarboxylic acid (1.05 equiv).

Ugi Reaction: Add the solution from step 4 to the in situ generated isocyanide mixture (from

step 2) at -10 °C via cannula.

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

Workup and Purification: Concentrate the reaction mixture by rotary evaporation. Redissolve

the residue in dichloromethane and wash sequentially with water and saturated NaHCO₃

solution.

Dry the organic layer over MgSO₄, filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel to yield the final bis-

amide product.
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Ugi Four-Component Reaction (U-4CR)

Key Intermediates

(2-Isocyanoethyl)benzene
(R¹-NC)

Nitrilium Ion Intermediate

Aldehyde
(R²-CHO)

Imine Formation

Amine
(R³-NH₂)

Carboxylic Acid
(R⁴-COOH)

Mumm Rearrangement

α-Acylamino Amide Product
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Caption: Logical flow of the Ugi Four-Component Reaction.

Applications in Drug Development and Material
Science
The primary significance of (2-Isocyanoethyl)benzene in drug development lies in its role as a

key intermediate.

Medicinal Chemistry: As demonstrated, it is a crucial component in the synthesis of complex

molecules like Praziquantel precursors.[3] The Ugi reaction, in which it participates, is a

cornerstone of diversity-oriented synthesis, allowing for the creation of large libraries of novel

compounds for biological screening against various therapeutic targets.[12] While direct
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biological activity for (2-Isocyanoethyl)benzene is not widely reported, its derivatives are

explored for potential therapeutic properties.

Material Science: Isocyanides, in general, are known to react with various small molecules

and can be used in the development of novel polymers.[1] The reactivity of the isocyano

group allows for its incorporation into polymer backbones or as a pendant group, potentially

modifying material properties.

While derivatives of benzene-containing compounds are known to possess a wide range of

biological activities, including anti-cancer and antimicrobial properties, specific signaling

pathway modulation by (2-Isocyanoethyl)benzene itself is not documented in the current

scientific literature.[13][14][15] Its utility is firmly established in its capacity as a reactive building

block rather than as a bioactive agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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